![molecular formula C21H27BrClNO2 B13780746 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide CAS No. 63937-71-3](/img/structure/B13780746.png)
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethoxy group, and a tetrahydroisoquinoline core
准备方法
The synthesis of 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide involves several steps. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.
Addition of the propan-2-yl group: The chlorophenyl intermediate is then reacted with a propan-2-yl group under specific conditions to form the desired intermediate.
Formation of the tetrahydroisoquinoline core: The intermediate is then cyclized to form the tetrahydroisoquinoline core.
Introduction of the dimethoxy groups:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
化学反应分析
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of certain medical conditions, including its potential as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: This compound has a benzodioxol group and a tert-butylamino group, making it structurally different but functionally similar in some aspects.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one:
属性
CAS 编号 |
63937-71-3 |
|---|---|
分子式 |
C21H27BrClNO2 |
分子量 |
440.8 g/mol |
IUPAC 名称 |
1-[1-(4-chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H26ClNO2.BrH/c1-14(11-15-5-7-17(22)8-6-15)21-18-13-20(25-4)19(24-3)12-16(18)9-10-23(21)2;/h5-8,12-14,21H,9-11H2,1-4H3;1H |
InChI 键 |
OEAROORILQLHRU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)Cl)C2C3=CC(=C(C=C3CC[NH+]2C)OC)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
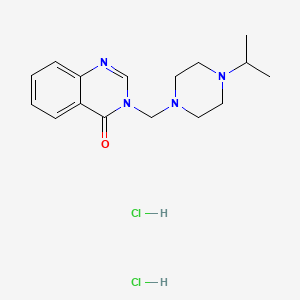

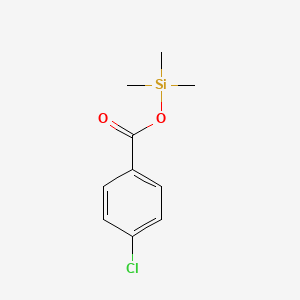

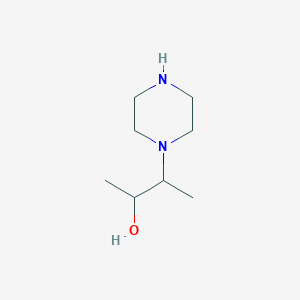
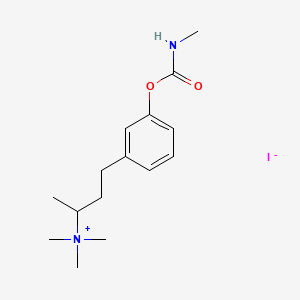
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
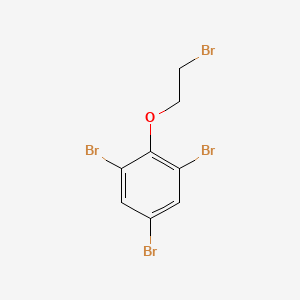

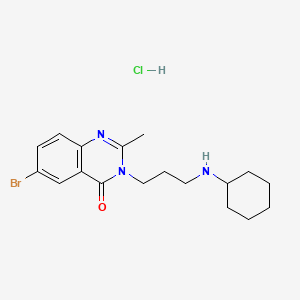
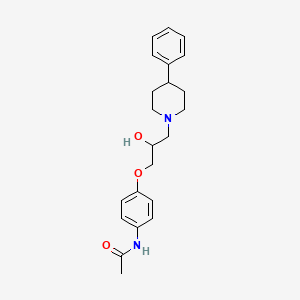

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
